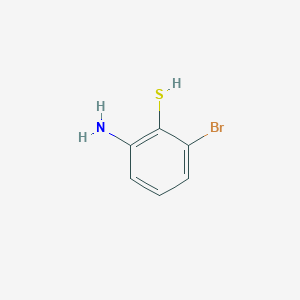

2-氨基-6-溴苯硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-6-bromobenzenethiol is a chemical compound with the molecular formula C6H6BrNS . It is a derivative of benzothiazole, a bicyclic compound with a benzene ring fused to a thiazole ring .

Synthesis Analysis

The synthesis of 2-Amino-6-bromobenzenethiol and its derivatives is a topic of interest in recent research . One method involves the Suzuki cross-coupling reaction, which is a type of palladium-catalyzed carbon-carbon bond-forming reaction . This method is considered efficient and environmentally friendly .Molecular Structure Analysis

The molecular structure of 2-Amino-6-bromobenzenethiol consists of a benzene ring attached to a thiazole ring with a bromine atom at the 6th position and an amino group at the 2nd position . The average mass of the molecule is 204.087 Da .Physical And Chemical Properties Analysis

Amino acids, which are structurally similar to 2-Amino-6-bromobenzenethiol, are known to have high melting points, greater than 200°C . They are soluble in water and slightly soluble in alcohol . The solubility depends on the pH of the solvent and the temperature .科学研究应用

Synthesis of Biologically Active Derivatives

2-Amino-6-bromobenzenethiol is used in the synthesis of biologically active compounds based on 2-aminobenzothiazole . These compounds play a key role in the design of biologically active compounds .

Antiviral Activity

Compounds derived from 2-aminobenzothiazole, which 2-Amino-6-bromobenzenethiol can be used to synthesize, have shown antiviral activity . This has become especially relevant due to the threat of outbreaks of epidemics associated with the emergence and spread of various viruses .

Anti-Inflammatory Activity

6-substituted amide derivatives of 2-aminobenzothiazole, which can be synthesized from 2-Amino-6-bromobenzenethiol, have shown high anti-inflammatory activity .

Corrosion Inhibitor

2-Amino-6-bromobenzenethiol has been researched as a corrosion inhibitor for copper in sulfuric acid . It acts as a modest cathodic-type inhibitor with a maximum achievable inhibition efficiency of 94.6% at 1 mM .

Medicinal Chemistry

The combination of an amino and a thiol group in 2-Amino-6-bromobenzenethiol presents potential for exploring its application in medicinal chemistry. The amino group can be involved in hydrogen bonding with biological targets, while the thiol group can participate in covalent bond formation with specific amino acids in proteins.

Green Chemistry

In the context of green synthesis, one-pot multicomponent reactions with the participation of 2-aminobenzothiazole are a promising trend in the synthesis of its bioactive derivatives . This approach has a number of advantages: they are simple in experimental execution, are characterized by high yields of the target products in a relatively short reaction time, and more often proceed in the absence of a solvent .

安全和危害

未来方向

The future directions for the research and development of 2-Amino-6-bromobenzenethiol and its derivatives could involve the exploration of their potential biological activities. Benzothiazole derivatives have been found to exhibit a wide range of biological activities, making them promising candidates for drug discovery .

属性

IUPAC Name |

2-amino-6-bromobenzenethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNS/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDKDKXYKTCNBIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-bromobenzenethiol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Cyclohex-3-en-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2829930.png)

![N-ethyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2829935.png)

![6-methyl-N-[5-(2-methylbenzyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B2829943.png)

![4-[butyl(methyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2829945.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2829946.png)

![1-[3-(Dimethylamino)-2-hydroxypropyl]cyclobutane-1-carbonitrile;hydrochloride](/img/structure/B2829947.png)

![2-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2829949.png)